3-(3-Chloro-4-fluorophenyl)-1-propene

Catalog No.
S715708
CAS No.
121626-73-1
M.F
C9H8ClF
M. Wt
170.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Chloro-4-fluorophenyl)-1-propene

CAS Number

121626-73-1

Product Name

3-(3-Chloro-4-fluorophenyl)-1-propene

IUPAC Name

2-chloro-1-fluoro-4-prop-2-enylbenzene

Molecular Formula

C9H8ClF

Molecular Weight

170.61 g/mol

InChI

InChI=1S/C9H8ClF/c1-2-3-7-4-5-9(11)8(10)6-7/h2,4-6H,1,3H2

InChI Key

LUVULFUQRHJDGP-UHFFFAOYSA-N

SMILES

C=CCC1=CC(=C(C=C1)F)Cl

Synonyms

1-allyl-3-chloro-4-fluorobenzene

Canonical SMILES

C=CCC1=CC(=C(C=C1)F)Cl

The exact mass of the compound 3-(3-Chloro-4-fluorophenyl)-1-propene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(3-Chloro-4-fluorophenyl)-1-propene (CAS 121626-73-1) is a specialized halogenated allylbenzene utilized extensively as a synthetic precursor in pharmaceutical and agrochemical manufacturing. Featuring a terminal alkene paired with a di-halogenated aromatic ring, this compound serves as a critical intermediate for introducing the 3-chloro-4-fluorophenyl pharmacophore into complex molecules. Commercially available at >97% purity (GC-FID), it is a liquid under standard conditions with a predicted boiling point of approximately 191 °C. Its primary procurement value lies in the orthogonal reactivity of the allyl group, which readily undergoes epoxidation, hydroboration, cross-metathesis, and Heck-type couplings, enabling the scalable synthesis of targeted diols, epoxides, and functionalized propanes without perturbing the stable aryl halide bonds .

Substituting 3-(3-Chloro-4-fluorophenyl)-1-propene with structurally similar analogs, such as 3-(4-fluorophenyl)-1-propene, fundamentally alters the lipophilicity and target-binding efficacy of downstream active pharmaceutical ingredients. Furthermore, replacing the terminal allyl group with a saturated alkyl halide, such as 1-bromo-3-(3-chloro-4-fluorophenyl)propane, eliminates the possibility of utilizing highly efficient olefin metathesis or asymmetric epoxidation pathways, forcing manufacturers to adopt lower-yielding or more hazardous SN2 synthetic routes. Finally, procurement of lower-purity grades often introduces the isomerized internal alkene (1-(3-chloro-4-fluorophenyl)-1-propene), which drastically reduces the yield of terminal-specific reactions like anti-Markovnikov hydroboration and creates severe downstream purification bottlenecks [1].

Terminal Alkene Fidelity and GC-FID Purity for Hydroboration Yields

Commercial scaling of 3-(3-Chloro-4-fluorophenyl)-1-propene requires strict control over alkene isomerization. Procurement of high-grade material (>97% GC-FID) ensures minimal presence of the internal alkene isomer (1-(3-chloro-4-fluorophenyl)-1-propene). In standard anti-Markovnikov hydroboration-oxidation sequences, the terminal allyl group achieves >90% conversion to the primary alcohol, whereas the internal alkene impurity yields undesired secondary alcohols or fails to react efficiently under mild conditions [1].

Evidence DimensionRegioselective Hydroboration Yield
Target Compound Data>90% yield of primary alcohol (using >97% terminal alkene purity)
Comparator Or BaselineInternal alkene isomer impurity (1-(3-chloro-4-fluorophenyl)-1-propene)
Quantified Difference<10% conversion to desired primary alcohol
ConditionsStandard anti-Markovnikov hydroboration-oxidation (e.g., BH3-THF followed by H2O2/NaOH)

Procuring strictly the terminal allyl isomer prevents downstream purification bottlenecks caused by unreactive or mis-reacting internal alkene impurities.

Lipophilicity Enhancement via 3-Chloro-4-fluoro Substitution

The incorporation of the 3-chloro-4-fluorophenyl moiety significantly modulates the physicochemical properties of downstream APIs compared to mono-halogenated analogs. Chemoinformatic profiling indicates that 3-(3-Chloro-4-fluorophenyl)-1-propene has a predicted logP of 3.44, providing a measurable increase of approximately 0.5 logP units compared to 3-(4-fluorophenyl)-1-propene. This difference directly impacts the membrane permeability and target residence time of downstream derivatives .

Evidence DimensionPredicted Partition Coefficient (logP)
Target Compound Data3.44
Comparator Or Baseline3-(4-fluorophenyl)-1-propene (Baseline logP ~2.9)
Quantified Difference+0.5 logP units
ConditionsIn silico prediction / standard lipophilicity modeling

The specific di-halogenated pattern is critical for buyers optimizing the pharmacokinetic profile and metabolic stability of early-stage drug candidates.

Catalytic Cross-Metathesis Compatibility vs. Saturated Halides

For complex molecule assembly, the terminal olefin of 3-(3-Chloro-4-fluorophenyl)-1-propene serves as a highly competent partner in ruthenium-catalyzed cross-metathesis reactions. Compared to utilizing a saturated alkyl halide like 1-bromo-3-(3-chloro-4-fluorophenyl)propane—which requires stoichiometric basic conditions and suffers from competitive elimination—the allylbenzene allows for mild, catalytic carbon-carbon bond formation with electron-deficient olefins, typically achieving >80% yields with high E/Z stereoselectivity [1].

Evidence DimensionC-C Bond Formation Efficiency
Target Compound Data>80% yield via catalytic cross-metathesis
Comparator Or Baseline1-bromo-3-(3-chloro-4-fluorophenyl)propane (requires SN2/alkylation)
Quantified DifferenceAvoidance of stoichiometric base and elimination side-products
ConditionsRuthenium-based metathesis catalysis vs. standard basic alkylation

Selecting the allyl precursor enables access to milder, catalytic synthetic routes, reducing hazardous waste and improving overall process safety.

Thermal Stability and Distillation Profile

3-(3-Chloro-4-fluorophenyl)-1-propene exhibits a predicted boiling point of 191.2 °C at 760 mmHg and a flash point of 76.9 °C. This thermal profile allows for effective purification via vacuum distillation without significant thermal degradation. When compared to highly electron-rich styrenes that are prone to spontaneous auto-polymerization upon heating, this halogenated allylbenzene remains stable under standard vacuum distillation conditions, ensuring high recovery rates during bulk processing [1].

Evidence DimensionBoiling Point / Flash Point
Target Compound DataBP: ~191 °C; FP: ~77 °C
Comparator Or BaselineElectron-rich styrenes (prone to polymerization)
Quantified DifferenceStable under standard vacuum distillation conditions
ConditionsStandard atmospheric or vacuum distillation

The compound's thermal stability ensures high recovery rates during industrial purification and safe handling during bulk storage.

Synthesis of Kinase Inhibitors and Receptor Antagonists

Where the 3-chloro-4-fluorophenyl group is required for target affinity—such as in the development of NK-3 receptor antagonists or specific kinase inhibitors—this compound serves as the precise starting material. The terminal allyl group allows for targeted functionalization, preserving the critical di-halogenated pharmacophore that drives the logP enhancement demonstrated in Section 3 [1].

Production of Aryl-Substituted Propanediols

For pharmaceutical manufacturing requiring 1-(3-chloro-4-fluorophenyl)-1,3-propanediol as a prodrug intermediate, the high isomeric purity of the terminal alkene ensures >90% conversion during anti-Markovnikov hydroboration-oxidation sequences, avoiding the low-yield secondary alcohol formation associated with internal alkene impurities [2].

Olefin Metathesis for Complex Scaffold Assembly

In discovery chemistry and scale-up routes demanding the rapid generation of diverse compound libraries, the allyl handle provides a highly competent substrate for ruthenium-catalyzed cross-metathesis. This enables the mild, catalytic construction of extended aliphatic chains without the stoichiometric base requirements of saturated alkyl halides [3].

XLogP3

3.7

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

121626-73-1

Wikipedia

2-Chloro-1-fluoro-4-(prop-2-en-1-yl)benzene

Dates

Last modified: 08-15-2023

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